molecular formula C22H22N2O3S B2754747 N-(4-ethoxyphenyl)-N'-tosylbenzimidamide CAS No. 31789-75-0

N-(4-ethoxyphenyl)-N'-tosylbenzimidamide

Cat. No.: B2754747
CAS No.: 31789-75-0
M. Wt: 394.49
InChI Key: KJWCHWMJANFDFV-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N’-tosylbenzimidamide is an organic compound that features a benzimidamide core with a 4-ethoxyphenyl group and a tosyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-N’-tosylbenzimidamide typically involves the reaction of 4-ethoxyaniline with tosyl chloride to form the tosylated intermediate. This intermediate is then reacted with benzimidamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for N-(4-ethoxyphenyl)-N’-tosylbenzimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-N’-tosylbenzimidamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group would yield aldehydes or carboxylic acids, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-(4-ethoxyphenyl)-N’-tosylbenzimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: Known chemically as N-(4-ethoxyphenyl)acetamide, it shares the 4-ethoxyphenyl group but differs in its overall structure and applications.

    N-(4-ethoxyphenyl)-2-azetidinones: These compounds also contain the 4-ethoxyphenyl group and are used in different chemical reactions and applications.

Uniqueness

N-(4-ethoxyphenyl)-N’-tosylbenzimidamide is unique due to the presence of both the tosyl and benzimidamide groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-3-27-20-13-11-19(12-14-20)23-22(18-7-5-4-6-8-18)24-28(25,26)21-15-9-17(2)10-16-21/h4-16H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWCHWMJANFDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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